Sodium 4-decylbenzenesulfonate
Description
Contextualization within Anionic Surfactant Science
Sodium 4-decylbenzenesulfonate belongs to the class of anionic surfactants, specifically the linear alkylbenzene sulfonates (LAS). fujifilm.comsanyo-chemical-solutions.com Anionic surfactants are characterized by a negatively charged hydrophilic head group. sanyo-chemical-solutions.com In the case of this compound, this is the sulfonate group (-SO3-). ontosight.ai This is attached to a hydrophobic (water-repelling) tail, which consists of a benzene (B151609) ring substituted with a decyl group (a 10-carbon alkyl chain). ontosight.ai
The defining characteristic of surfactants is their amphiphilic nature, meaning they possess both water-loving (hydrophilic) and oil-loving (hydrophobic) parts. sanyo-chemical-solutions.comontosight.ai This dual nature allows them to accumulate at interfaces between immiscible fluids, such as oil and water, and reduce the surface or interfacial tension. ontosight.ai This fundamental property is the basis for their widespread use and intensive study.
Within the broader category of anionic surfactants, this compound is a valuable model compound for research. Its relatively simple and well-defined structure allows scientists to investigate the fundamental principles of surfactant behavior, such as micelle formation, adsorption at interfaces, and the influence of molecular architecture on performance. mst.edufigshare.com
Overview of Research Significance and Gaps
Research into this compound is significant for both fundamental and applied science. Academics are interested in understanding how its specific molecular structure dictates its physicochemical properties. Key areas of investigation include:
Critical Micelle Concentration (CMC): A fundamental property of surfactants is the concentration at which individual molecules (monomers) begin to aggregate into organized structures called micelles. researchgate.net The CMC is a critical parameter that influences many of the surfactant's properties and applications. For this compound, the CMC is a subject of study under various conditions of temperature and in the presence of different electrolytes. nih.gov
Adsorption at Interfaces: Researchers have studied the adsorption of this compound onto various surfaces, such as alumina (B75360). mst.edufigshare.com This is crucial for understanding its role in applications like detergency, mineral flotation, and enhanced oil recovery. researchgate.netfrontiersin.org Studies have employed techniques like deuterium (B1214612) nuclear magnetic resonance (2H NMR) and in situ Fourier transform infrared (FTIR) spectroscopy to probe the molecular motion and orientation of the surfactant at the solid-water interface. mst.edufigshare.com
Interaction with Other Molecules: The interaction of this compound with other substances, including polymers, salts, and other surfactants, is an active area of research. nih.govias.ac.in These interactions can significantly alter the surfactant's behavior and are important for formulating complex mixtures for specific applications.
Applications in Enhanced Oil Recovery (EOR): The ability of surfactants to reduce interfacial tension between oil and water makes them promising candidates for chemical EOR techniques. cetjournal.itnih.gov Research has explored the use of related alkylbenzene sulfonates to improve oil recovery from reservoirs. researchgate.netcetjournal.it
Environmental Behavior: As a component of some commercial products, the environmental fate and behavior of alkylbenzene sulfonates are of interest. nih.govscience.gov
Despite the body of research, there remain gaps in the complete understanding of this compound. While its behavior in simple aqueous systems is relatively well-studied, its interactions within more complex, multicomponent systems, such as those found in real-world applications, require further investigation. The influence of subtle changes in its molecular architecture on its performance characteristics is another area ripe for continued exploration. Furthermore, while the adsorption on model surfaces like alumina has been investigated, its behavior on a wider range of mineral surfaces relevant to geological formations could be further elucidated. mst.edufigshare.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 2627-06-7 sigmaaldrich.comlookchem.comnih.gov |
| Molecular Formula | C16H25NaO3S nih.gov |
| IUPAC Name | This compound lookchem.comnih.gov |
Table 2: Investigated Research Areas and Techniques
| Research Area | Techniques Used | Key Findings |
|---|---|---|
| Adsorption on Alumina | Deuterium nuclear magnetic resonance (2H NMR) spectroscopy, in situ Fourier transform infrared (FTIR)-attenuated total reflection (ATR) spectroscopy | Molecular motion is restricted at low surface coverages and becomes freer as adsorption increases. mst.edu Adsorbed layer environments resemble micelles at various temperatures. figshare.com |
| Micelle Formation | Conductometry, Dynamic Light Scattering (DLS) | The critical micelle concentration (CMC) is influenced by the presence and type of salts. ias.ac.in |
| Interaction with Cations | Surface tension measurements | The presence of divalent cations like Ca2+ can significantly decrease the CMC and surface tension. nih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;4-decylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O3S.Na/c1-2-3-4-5-6-7-8-9-10-15-11-13-16(14-12-15)20(17,18)19;/h11-14H,2-10H2,1H3,(H,17,18,19);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLJSXMVTLMHXJS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5041647 | |
| Record name | Sodium 4-decylbenzenesulfonate | |
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Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [HSDB] | |
| Record name | Sodium p-decylbenzenesulfonate | |
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Color/Form |
White solids. | |
CAS No. |
2627-06-7 | |
| Record name | Sodium p-decylbenzenesulfonate | |
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| Record name | Benzenesulfonic acid, 4-decyl-, sodium salt (1:1) | |
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| Record name | Sodium 4-decylbenzenesulfonate | |
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| Record name | Sodium p-decylbenzenesulphonate | |
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| Record name | SODIUM P-DECYLBENZENESULFONATE | |
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| Record name | SODIUM P-DECYLBENZENESULFONATE | |
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Synthetic Pathways and Isomerism of Sodium 4 Decylbenzenesulfonate
Industrial Synthesis Methodologies
The industrial production of Sodium 4-decylbenzenesulfonate, a prominent member of the linear alkylbenzene sulfonate (LAS) class of anionic surfactants, is a multi-step process. The synthesis begins with the creation of the precursor, linear alkylbenzene (LAB), which is then subjected to sulfonation and subsequent neutralization.
Alkylbenzene Sulfonation via Oleum (B3057394) and Sulfur Trioxide Processes
The core of the synthesis is the sulfonation of linear alkylbenzene, where a sulfonic acid group (-SO₃H) is attached to the benzene (B151609) ring. niranchemical.com This is an electrophilic aromatic substitution reaction. numberanalytics.com Industrially, this is achieved primarily using either sulfur trioxide (SO₃) or oleum (fuming sulfuric acid, which is a solution of SO₃ in sulfuric acid). niranchemical.comintratec.us
The reaction involves feeding the linear alkylbenzene (in this case, decylbenzene) and the sulfonating agent into a reactor. atamanchemicals.comnih.gov
Sulfur Trioxide (SO₃) Process: This is the more modern and common method. Gaseous sulfur trioxide, often diluted with dry air, is reacted with the linear alkylbenzene in specialized reactors, such as falling film reactors. atamanchemicals.com This method allows for a continuous process with high efficiency and produces a high-purity alkylbenzenesulfonic acid. nih.gov
Oleum Process: In this process, the linear alkylbenzene is treated with oleum. intratec.usechemi.com The reaction is typically conducted in batch reactors and requires careful temperature control to prevent unwanted side reactions and discoloration. atamanchemicals.com While effective, this method often results in a higher content of spent sulfuric acid compared to the direct SO₃ process. intratec.us
The primary product of this sulfonation step is 4-decylbenzenesulfonic acid, where the sulfonate group is predominantly in the para position on the benzene ring relative to the decyl group. intratec.usheraproject.com
Neutralization Reactions for Sodium Salt Formation
The resulting 4-decylbenzenesulfonic acid is an intermediate product that is then converted into its more stable and usable salt form. numberanalytics.com To produce this compound, the sulfonic acid is neutralized with a base. wikipedia.org
The most common and straightforward method for this neutralization is the reaction with sodium hydroxide (B78521) (NaOH). niranchemical.comwikipedia.orgalfa-chemistry.com This is a standard acid-base reaction where the acidic proton of the sulfonic acid group is replaced by a sodium ion, forming the sodium salt and water. vidar-chemical.comhhxchemical.com
Reaction: R-C₆H₄-SO₃H + NaOH → R-C₆H₄-SO₃Na + H₂O (Decylbenzenesulfonic Acid + Sodium Hydroxide → Sodium Decylbenzenesulfonate + Water)
The final product is typically an aqueous slurry or can be dried to form a powder or flakes. cir-safety.org
Isomeric Composition and its Influence on Research Outcomes
Commercial this compound is not a single, pure compound but rather a complex mixture of isomers and homologues. heraproject.comcleaninginstitute.org This compositional complexity is a direct result of the manufacturing process and significantly influences the material's physical and chemical properties. acs.org
Positional Isomerism on the Alkyl Chain and Benzene Ring
Positional isomers are compounds with the same molecular formula but differ in the position of a functional group or substituent. fiveable.mesavemyexams.com In the case of this compound, isomerism occurs in two main ways:
Position on the Benzene Ring: The sulfonate group is almost exclusively attached at the para-position (position 4) relative to the alkyl chain. heraproject.comcleaninginstitute.org
Position on the Alkyl Chain: The term "linear" in linear alkylbenzene sulfonate refers to the starting paraffin, not the final product's structure. wikipedia.org The Friedel-Crafts alkylation of benzene with linear alkenes (derived from n-paraffins) results in the phenyl group being attached to any of the non-terminal carbon atoms of the decyl chain. wikipedia.orgindustrialchemicals.gov.au This means that for a C10 chain, the benzene ring can be attached at the 2, 3, 4, or 5-position, creating several different positional isomers. acs.orgnih.gov
The distribution of these positional isomers affects properties like solubility and the critical micelle concentration (CMC). who.int For example, products with a higher proportion of the 2-phenyl isomer (where the benzene ring is attached to the second carbon of the alkyl chain) exhibit different properties compared to those with a lower 2-phenyl content. wikipedia.org
Table 1: Positional Isomers of Sodium Decylbenzenesulfonate This interactive table illustrates the primary positional isomers that result from the attachment of the sulfonated phenyl group at different non-terminal carbons of the linear decyl chain.
| Isomer Name | Position of Phenyl Group on Decyl Chain |
| Sodium 2-decylbenzenesulfonate | Carbon 2 |
| Sodium 3-decylbenzenesulfonate | Carbon 3 |
| This compound | Carbon 4 |
| Sodium 5-decylbenzenesulfonate | Carbon 5 |
Homologue Distribution in Commercial Preparations
Commercial linear alkylbenzene sulfonates are produced using a feedstock of linear paraffins that typically contains a range of carbon chain lengths. industrialchemicals.gov.au While the target may be decylbenzene (C10), the starting material often includes paraffins with 10 to 14 carbon atoms (C10-C14). cleaninginstitute.org Consequently, the final sulfonated product is a mixture of homologues. heraproject.com
A typical commercial LAS product will contain a distribution of these different alkyl chain lengths. The average alkyl chain length for commercial LAS mixtures in regions like Europe and the US is typically between C11.6 and C11.8. industrialchemicals.gov.au The specific ratio of these homologues is relatively consistent in modern production but can vary. heraproject.comcleaninginstitute.org This distribution is critical as the alkyl chain length significantly impacts the surfactant's properties, including its ecotoxicity and biodegradability. nih.gov
Table 2: Example of a Typical Homologue Distribution in Commercial LAS This table shows a representative molar ratio of different alkyl chain lengths found in a commercial LAS product.
| Alkyl Chain Length | Typical Mole Ratio (%) |
| C10 (Decyl) | 13 |
| C11 (Undecyl) | 30 |
| C12 (Dodecyl) | 33 |
| C13 (Tridecyl) | 24 |
| C14 and higher | <1 |
| Source: Data adapted from HERA Project, 2013. heraproject.com |
Environmental Dynamics and Transformation of Sodium 4 Decylbenzenesulfonate
Biodegradation Mechanisms and Pathways
The breakdown of Sodium 4-decylbenzenesulfonate is primarily an aerobic process carried out by diverse microbial communities. nih.gov The ultimate biodegradation, or mineralization, involves the conversion of the organic molecule into carbon dioxide, water, bacterial biomass, and mineral salts. hibiscuspublisher.com The initial and rate-limiting step in this process is the enzymatic attack on the terminal methyl group of the alkyl chain. hibiscuspublisher.com
The rate of aerobic degradation of LAS, including this compound, is influenced by several environmental and biological factors. The process generally begins with an initial lag phase, which is then followed by rapid primary degradation. researchgate.net In soil environments, the half-lives for the mineralization of the benzene (B151609) ring of various LAS homologs have been found to range from 18 to 26 days. nih.gov
The response and acclimation of microbial communities are crucial for the efficient biodegradation of LAS. researchgate.net In environments with prior exposure to these surfactants, such as wastewater treatment plants and contaminated river waters, microbial populations are typically pre-acclimated, leading to faster degradation rates. researchgate.netresearchgate.net When introduced to a naive environment, a lag phase or acclimation period is observed, during which the microbial consortia adapt and induce the necessary enzymes for LAS metabolism. researchgate.net Studies using activated sludge and river water have shown that acclimatization is one of the most significant factors influencing the rate of primary biodegradation. researchgate.net
Temperature significantly affects the kinetics of this compound biodegradation. researchgate.net Research indicates that optimal degradation occurs within the mesophilic range. For instance, a consortium of Acinetobacter calcoaceticus and Pantoea agglomerans showed optimal degradation at 30°C. researchgate.net Another study identified the optimum temperature for LAS biodegradation to be around 40°C, noting that microbial metabolism was not observed in the thermophilic range. nih.gov Lower temperatures can slow down the process, requiring longer acclimation periods for the microorganisms. researchgate.netresearchgate.net Despite this, removal efficiencies of over 90% have been achieved at temperatures as low as 9°C, demonstrating the adaptability of microbial communities. researchgate.net
| Factor | Observation | Source(s) |
| Optimal Temperature | 30°C was optimal for a consortium of Acinetobacter calcoaceticus and Pantoea agglomerans. | researchgate.net |
| Optimal Temperature | Appeared to be around 40°C in a study on anaerobically digested sludge. | nih.gov |
| Low Temperature Effect | Longer acclimation periods are needed by microorganisms at lower temperatures (e.g., 9°C). | researchgate.netresearchgate.net |
| Thermophilic Range | Microbial metabolism of LAS was not observed in the thermophilic range. | nih.gov |
Complete mineralization of LAS often requires the synergistic action of a microbial consortium, as individual bacterial strains may only perform specific steps of the degradation pathway. hibiscuspublisher.comnih.gov A variety of bacteria, and even some microalgae, have been identified for their ability to degrade LAS.
Gram-negative bacteria are particularly prominent in LAS degradation. nih.gov Genera such as Pseudomonas and Alcaligenes have been isolated from coastal seawater and shown to be capable of degrading these surfactants. nih.gov Specific species like Pseudomonas aeruginosa and Pseudomonas nitroreducens have demonstrated excellent LAS degradation capabilities. scirp.org A novel consortium of Acinetobacter calcoaceticus and Pantoea agglomerans, isolated from wastewater, was also found to effectively degrade LAS. researchgate.netaaem.pl Strains of Ochrobactrum anthropi have been noted for their ability to degrade other complex aromatic compounds, suggesting potential for LAS breakdown. nih.govnih.gov The microalga Chlorella vulgaris has also been studied for its role in the biodegradation of dodecyl benzene sulfonate (DBS), a closely related surfactant. nih.govresearchgate.net
| Microbial Strain/Consortium | Role in Degradation | Source(s) |
| Ochrobactrum anthropi | Capable of degrading various aromatic compounds and herbicides. | nih.govnih.gov |
| Pantoea agglomerans | Part of a consortium that degrades LAS; known to degrade various chemical pollutants. | researchgate.netaaem.plnih.gov |
| Acinetobacter calcoaceticus | Part of a consortium that degrades LAS; known to degrade other toxins. | researchgate.netnih.gov |
| Pseudomonas spp. | Several species, including P. aeruginosa, are effective LAS degraders. | nih.govscirp.orgnih.gov |
| Bacillus spp. | Known for efficient degradation of anionic surfactants. | researchgate.net |
| Chlorella vulgaris | Accelerates the degradation of dodecyl benzene sulfonate (DBS). | nih.govresearchgate.net |
The biodegradation of this compound proceeds through the formation of several key intermediate metabolites. The initial attack on the alkyl chain leads to the formation of sulfophenylcarboxylic acids (SPCs). hibiscuspublisher.comnih.gov Specifically, for a decyl chain, this would result in 4-sulfophenyldecanoic acid and its shorter-chain homologs. nih.gov These SPCs are the most abundant intermediates found during the early stages of LAS biodegradation. researchgate.net As degradation proceeds, these long-chain SPCs are further broken down into shorter-chain variants. nih.govresearchgate.net
Further metabolism of the aromatic ring can produce compounds such as phenol, catechol, and benzoic acid before the ring is cleaved. nih.govsemanticscholar.org One study identified a transient yellow intermediate during the degradation of a related compound, identified as 2-hydroxy-5-methyl-6-oxohexa-2, 4-dienoate, which indicates a meta-cleavage pathway for the aromatic ring. nih.gov
The primary aerobic degradation pathway for this compound involves several sequential steps. nih.gov
Chain-Shortening Oxidation : The process begins with an initial oxidation of the terminal methyl group of the decyl chain, a step known as ω-oxidation (omega-oxidation). hibiscuspublisher.comresearchgate.net This forms a primary alcohol, which is subsequently oxidized to an aldehyde and then to a carboxylic acid, yielding 4-sulfophenyldecanoic acid. hibiscuspublisher.com This is followed by a process of β-oxidation (beta-oxidation), where the alkyl chain is progressively shortened by two carbon units at a time, releasing acetyl-CoA in each cycle. hibiscuspublisher.comresearchgate.net This chain-shortening mechanism leads to the formation of various sulfophenylcarboxylic acid (SPC) homologs. nih.govresearchgate.net
Ring-Opening Oxidation : Once the alkyl chain has been sufficiently shortened, the microbial attack shifts to the benzene ring. hibiscuspublisher.com This phase involves desulfonation, where the sulfonate group is cleaved from the aromatic ring, and subsequent aromatic ring cleavage. hibiscuspublisher.comnih.gov The ring-opening is an oxidative process carried out by specific enzymes like dioxygenases, which break open the stable aromatic structure, leading to aliphatic acid intermediates that can enter central metabolic pathways. hibiscuspublisher.comnih.gov The complete process results in the mineralization of the surfactant to carbon dioxide, water, and sulfate (B86663). hibiscuspublisher.com
Anaerobic Degradation Considerations
Linear alkylbenzene sulfonates (LAS) are generally considered resistant to biodegradation under anaerobic conditions. researchgate.net In wastewater treatment, the anaerobic digestion of sewage sludge has not been shown to be a significant removal pathway for LAS. researchgate.net In fact, due to the microbial breakdown of more easily degradable organic matter in the sludge, the concentration of LAS, based on dry matter, typically increases during the anaerobic stabilization process. researchgate.net
However, research has demonstrated that some biotransformation is possible under specific methanogenic conditions. researchgate.net In laboratory-scale reactor studies, linear dodecylbenzene (B1670861) sulfonate (C12 LAS), a close structural relative of this compound, was shown to be biodegradable. researchgate.net In a semi-continuously stirred tank reactor (CSTR), approximately 20% of the added C12 LAS was biotransformed. researchgate.net Enhanced bioavailability and a higher degree of biodegradation (37%) were observed in an upflow anaerobic sludge blanket (UASB) reactor under thermophilic conditions, with benzaldehyde (B42025) identified as a transformation product. researchgate.net
Interactive Data Table: LAS Biodegradation in Anaerobic Reactors
| Reactor Type | LAS Homolog | Conditions | Biodegradation / Biotransformation (%) | Identified Product |
|---|---|---|---|---|
| Semi-Continuously Stirred Tank Reactor (CSTR) | C12 LAS | Methanogenic | 20% | Not Specified |
| Upflow Anaerobic Sludge Blanket (UASB) | C12 LAS | Methanogenic, Thermophilic | 37% | Benzaldehyde |
Co-metabolism and Synergistic Degradation with Other Contaminants
The biodegradation of linear alkylbenzene sulfonates can be significantly enhanced through co-metabolism, a process where microorganisms degrade a compound they cannot use as a primary energy or carbon source while metabolizing another growth substrate. Research has identified bacterial strains capable of degrading LAS via this mechanism. nih.govresearchgate.net
Two such strains, identified as Klebsiella sp. (L-2) and Enterobacter sp. (L-15), have been shown to effectively degrade LAS when glucose is provided as a growth substrate. nih.govresearchgate.net Under optimal conditions (30°C, pH 7.5), the Klebsiella sp. strain achieved a 94.2% degradation rate of a 50 mg/L LAS solution with a glucose concentration of 500 mg/L. nih.govresearchgate.net The Enterobacter sp. strain achieved a 92.2% degradation rate under similar conditions but with a higher glucose concentration of 1000 mg/L. nih.govresearchgate.net These findings demonstrate that the presence of a readily metabolizable carbon source can facilitate the breakdown of LAS by microbial communities that might otherwise be unable to utilize it.
Interactive Data Table: Co-metabolic Degradation of LAS
| Bacterial Strain | Growth Substrate | LAS Concentration (mg/L) | Optimal Glucose Conc. (mg/L) | Degradation Rate (%) |
|---|---|---|---|---|
| Klebsiella sp. (L-2) | Glucose | 50 | 500 | 94.2% |
| Enterobacter sp. (L-15) | Glucose | 50 | 1000 | 92.2% |
Abiotic Degradation Processes
Abiotic degradation mechanisms, particularly those driven by light (photodegradation), are important transformation pathways for this compound in the environment, especially in sunlit surface waters.
Photodegradation under UV and Ozonation Conditions
Advanced Oxidation Processes (AOPs) that combine ultraviolet (UV) radiation with powerful oxidants like ozone (O₃) and hydrogen peroxide (H₂O₂) are highly effective at degrading LAS. scispace.comsemanticscholar.org Ozonation under UV irradiation removes organic compounds more effectively than ozonation alone. In one study, a combined O₃/H₂O₂ process almost totally degraded a mixture of LAS in under 20 minutes, a rate faster than catalyzed photodecomposition. nih.gov After three hours of this ozonation process, the total organic carbon (TOC) removal reached 84%. nih.govresearchgate.net The application of UV/H₂O₂ followed by ozonation has been shown to remove over 90% of LAS from laundry industry wastewater within the first 60 minutes of treatment. semanticscholar.org
Formation of Reactive Oxygen Species (•OH radicals)
The high efficiency of AOPs is due to the generation of highly reactive and non-selective chemical species, most notably the hydroxyl radical (•OH). taylorandfrancis.com The hydroxyl radical has a very high standard reduction potential (E° = 2.80 V), allowing it to rapidly oxidize a wide range of organic pollutants. taylorandfrancis.com In UV/H₂O₂ systems, the absorption of UV photons by hydrogen peroxide causes it to dissociate into hydroxyl radicals. scispace.com In ozonation processes, particularly when combined with UV light or H₂O₂, ozone decomposes to form these powerful radicals. researcher.life These hydroxyl radicals are the primary agents responsible for initiating the degradation of the LAS molecule by abstracting hydrogen atoms or adding to the aromatic ring. scispace.comtaylorandfrancis.com
Identification of Photodegradation Products (e.g., formaldehyde, glyoxal, benzene sulfonate-containing products)
The oxidation of this compound by hydroxyl radicals and ozone leads to a cascade of intermediate products. The degradation pathway involves the oxidative cleavage of the alkyl chain and the breakdown of the aromatic ring. nih.gov
Initial attack on the alkyl chain leads to the formation of sulfophenylcarboxylic acids (SPCs), which are key benzene sulfonate-containing intermediates. nih.govnih.gov Further oxidation shortens the alkyl chain, eventually leading to the formation of low-molecular-weight products like aldehydes and ketones. researchgate.net While not definitively documented for LAS specifically, ozonation of other organic compounds in water is known to produce simple aldehydes such as glyoxal. mdpi.com The ultimate breakdown of the benzene ring and the alkyl chain fragments results in the formation of refractory species, including short-chain carboxylic acids like formate (B1220265) and acetate (B1210297) ions, which can persist in treated solutions. nih.govresearchgate.net Complete mineralization converts the organic structure entirely to carbon dioxide and water.
Catalytic Photodegradation (e.g., Titanium Dioxide, Fe(III)-photoinduced)
The rate of photodegradation can be significantly accelerated by using semiconductor photocatalysts, with titanium dioxide (TiO₂) being the most widely studied. researchgate.netresearchgate.net When TiO₂ is irradiated with UV light, it generates electron-hole pairs that react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species on the catalyst's surface. scispace.com
Studies on sodium dodecyl benzene sulfonate (SDBS), a similar LAS compound, show that while UV light alone results in minimal degradation (36.7% in 6 hours), the addition of a TiO₂ catalyst dramatically increases the efficiency to 96.7% under the same conditions. researchgate.net The effectiveness can be further improved by immobilizing the TiO₂ on a support material like bentonite (B74815) clay, which achieved 99.3% degradation of SDBS and makes the catalyst easier to recover. researchgate.net
Interactive Data Table: Catalytic Photodegradation of SDBS
| Condition (6 hours UV exposure) | Degradation Efficiency (%) |
|---|---|
| UV Light Only | 36.7% |
| UV Light + Bentonite | 25.9% |
| UV Light + Titanium Dioxide (TiO₂) | 96.7% |
| UV Light + TiO₂-Bentonite Complex | 99.3% |
Environmental Partitioning and Adsorption Studies
The distribution of this compound in the environment is largely governed by its adsorption onto various surfaces. This partitioning behavior determines its concentration in water, soil, and sediment, thereby influencing its bioavailability and potential for degradation.
This compound readily adsorbs onto mineral surfaces such as alumina (B75360) and zeolite. On alumina, the adsorption of similar alkylbenzenesulfonates is strongly dependent on pH, with maximum adsorption occurring at acidic to neutral pH values. dtic.milcas.cz The surface area occupied by each surfactant molecule at full coverage suggests the formation of a bilayer. dtic.mil Natural zeolites, with their porous structure, also serve as effective adsorbents for this class of surfactants. icm.edu.pl Modification of zeolite surfaces with cationic surfactants can further enhance the adsorption capacity for anionic surfactants like this compound. brin.go.id
The equilibrium of this compound adsorption onto mineral surfaces is often described using isotherm models like the Langmuir and Freundlich models. The Langmuir isotherm assumes monolayer adsorption onto a homogeneous surface, while the Freundlich isotherm is an empirical model that describes multilayer adsorption on heterogeneous surfaces. nih.gov For the adsorption of sodium dodecylbenzene sulfonate (a closely related compound) on various adsorbents, both models have been successfully applied. For instance, the adsorption on modified natural zeolite showed an excellent correlation with the Langmuir model. researchgate.net In other cases, such as adsorption on marine sediments, the Freundlich model provided a better fit, particularly for sediments treated to remove organic matter. researchgate.net
The choice of the most suitable model depends on the specific adsorbent and environmental conditions. The parameters derived from these models provide valuable information about the adsorption capacity and the nature of the interaction between the surfactant and the surface. scispace.comnih.gov
Table 1: Adsorption Isotherm Models for Surfactants
| Isotherm Model | Key Assumptions | Applicability |
| Langmuir | Monolayer adsorption on homogeneous sites. nih.gov | Often used for chemisorption or when a maximum adsorption capacity is reached. scispace.com |
| Freundlich | Multilayer adsorption on heterogeneous sites. nih.gov | Generally applicable to a wide range of adsorption systems, especially physical adsorption. researchgate.netnih.gov |
This table summarizes the key assumptions and general applicability of the Langmuir and Freundlich adsorption isotherm models.
The pH of the surrounding aqueous medium plays a critical role in the adsorption of this compound onto mineral surfaces. The surface charge of minerals like alumina is pH-dependent. At low pH, the surface is typically positively charged, which promotes the adsorption of anionic surfactants through electrostatic attraction. cas.cz As the pH increases, the surface becomes more negatively charged, leading to electrostatic repulsion and a decrease in adsorption. cas.czosti.gov Studies on similar alkylbenzenesulfonates have demonstrated that the maximum adsorption on alumina occurs in the pH range of 4 to 5. dtic.mil
The adsorption of this compound onto mineral surfaces is driven by a combination of interaction mechanisms. Initially, at low concentrations, electrostatic attraction between the negatively charged sulfonate headgroup and positively charged sites on the mineral surface is the primary driving force. nih.gov As the concentration of the surfactant increases, hydrophobic interactions between the alkyl chains of the adsorbed molecules become significant, leading to the formation of aggregates, such as hemimicelles, on the surface. osti.gov At higher concentrations, a second layer can form with the hydrophobic tails oriented towards the first layer, resulting in a bilayer structure with the hydrophilic headgroups facing the aqueous solution. nih.gov This bilayer formation is a key aspect of the adsorption process on surfaces like alumina. dtic.mil
Advanced analytical techniques such as Deuterium (B1214612) Nuclear Magnetic Resonance (²H NMR) and X-ray Photoelectron Spectroscopy (XPS) provide molecular-level insights into the dynamics and structure of adsorbed this compound. ²H NMR studies on specifically deuterated alkylbenzenesulfonates adsorbed on alumina have revealed the presence of distinct surfactant domains. mst.edudtic.mil At high surface coverages, an inner layer of surfactant molecules is in a relatively restricted, liquid-crystal-like environment, while an outer layer exhibits more isotropic motion. mst.edudtic.mil This supports the model of bilayer formation. At lower coverages, the molecular motion is more restricted. mst.edu These techniques allow for the characterization of molecular orientation, mobility, and the nature of the interaction with the adsorbent surface.
Sorption to Organic Matter and Sewage Sludge
The environmental fate of this compound, a type of linear alkylbenzene sulfonate (LAS), is significantly influenced by its tendency to adsorb to particulate matter. This process is primarily driven by the hydrophobic interactions between the alkyl chain of the surfactant and the organic carbon content of sediments and sewage sludge.
Research indicates that the sorption of LAS to sediments can be described by a partition-like mechanism, where the hydrophobic chains of the surfactant molecules move into the organic matter present in the sediments. This process is influenced by several environmental factors. For instance, increased salinity and decreased pH have been shown to favorably influence the sorption of Sodium dodecylbenzene sulfonate (SDBS), a closely related LAS compound, onto marine sediments. researchgate.net Temperature also plays a role, with decreased temperatures leading to greater sorption. researchgate.net
In the context of wastewater treatment, LAS compounds exhibit a strong affinity for sewage sludge. This is a critical removal pathway for these surfactants from the aqueous phase during treatment processes. The anionic nature of this compound means that electrostatic interactions can also play a role in its adsorption, particularly to mineral surfaces that may be present in sludge and sediments. Studies on the adsorption of SDBS onto montmorillonite, a clay mineral, have shown that both surface and interlayer adsorption occur. researchgate.netnih.gov The addition of positive ions, such as H+, can reduce electrostatic repulsion and enhance the adsorption capacity. researchgate.net
The partitioning of this compound between water and sludge is a key factor in its removal during wastewater treatment. The high sorption affinity contributes to a significant reduction of its concentration in the effluent that is discharged into surface waters.
Bioavailability Implications from Adsorption
The strong adsorption of this compound to organic matter and sludge has direct implications for its bioavailability in the environment. who.int Bioavailability refers to the fraction of a chemical that is available for uptake by living organisms. When LAS compounds are sorbed to solids, their availability to aquatic organisms is substantially reduced. who.int
This reduction in bioavailability is a crucial factor in mitigating the potential toxicity of these surfactants in aquatic ecosystems. The partitioning into sediment and sludge effectively sequesters the compound, making it less accessible for absorption by fish, invertebrates, and microorganisms in the water column. who.int
Environmental Monitoring and Concentrations
Measured and Modeled Environmental Concentrations
The concentration of linear alkylbenzene sulfonates, including this compound, in the environment is a result of the balance between their widespread use in detergents and their removal through wastewater treatment processes. who.int Concentrations can vary significantly depending on the location, level of wastewater treatment, and the specific environmental compartment being analyzed.
In untreated domestic wastewater, concentrations of LAS can range from 1 to 10 mg/L. researchgate.net Industrial wastewater can exhibit much higher concentrations, potentially reaching up to 38,000 mg/L. researchgate.net However, modern wastewater treatment plants are highly effective at removing LAS, primarily through a combination of biodegradation and adsorption to sludge. usda.gov
Environmental concentrations in receiving surface waters, sediments, and soils are consequently much lower. who.int Modeled predictions and measured data indicate that concentrations in surface waters are typically in the microgram per liter (µg/L) to low milligram per liter (mg/L) range.
| Environmental Compartment | Concentration Range | Notes |
|---|---|---|
| Untreated Domestic Wastewater | 1 - 10 mg/L | Represents influent concentrations to wastewater treatment plants. researchgate.net |
| Industrial Wastewater | Up to 38,000 mg/L | Highly variable depending on the industry. researchgate.net |
| Surface Water (General) | µg/L to low mg/L | Post-treatment discharge and runoff contribute to these levels. who.int |
| Surface Water (Chaohu Lake and Hai River, China) | Predicted to pose a risk to aquatic organism growth in 99% of surface waters. | Highlights regional variations and potential risks. researchgate.net |
| Surface Water (El-Mex Bay, Egypt) | 0.08 - 0.62 mg/L (annual mean) | Seasonal variations observed, with higher concentrations in summer. researchgate.net |
Detection in Various Environmental Compartments (e.g., Surface Waters, Sewage, Sludge, Rivers)
Monitoring studies have confirmed the presence of LAS, including this compound, in a wide array of environmental matrices. These compounds are frequently detected in sewage influent and effluent, sewage sludge, surface waters, and river and marine sediments. who.int
Sewage and Sludge: As expected, the highest concentrations of LAS are typically found in raw sewage and in the sludge from wastewater treatment plants, due to their extensive use in household and industrial cleaning products and their strong tendency to adsorb to solids. who.int
Surface Waters and Rivers: The levels of LAS detected in rivers and other surface waters are generally much lower than in wastewater. researchgate.net For instance, a study in El-Mex Bay, Egypt, found that LAS concentrations decreased with distance from the point of sewage discharge. nih.gov The study also noted seasonal variations, with the highest concentrations occurring in the summer, which was attributed to increased population density and human activities. nih.gov
Sediments: Due to their adsorptive nature, LAS compounds can accumulate in the sediments of rivers, lakes, and coastal areas. Analysis of marine sediments from the Baltic Proper and Little Belt has confirmed the presence of LAS.
The detection of these compounds across different environmental compartments underscores the importance of effective wastewater treatment in mitigating their release into the environment. The combination of biodegradation and sorption to sludge serves as a highly efficient removal mechanism. who.intusda.gov
Ecological Impact and Toxicological Mechanisms
Aquatic Ecotoxicology
The environmental fate and effects of Sodium 4-decylbenzenesulfonate in aquatic systems are of primary concern due to its potential for direct discharge into waterways.
Studies have been conducted on a variety of freshwater organisms to determine the acute and chronic toxicity of linear alkylbenzene sulfonates, including this compound. These assessments are crucial for establishing water quality guidelines.
For instance, research on the closely related compound sodium dodecylbenzene (B1670861) sulfonate (SDBS) has demonstrated its toxicity to the zebrafish (Danio rerio). Even short-term exposure can lead to adverse effects nih.gov. In studies involving other freshwater species, the acute toxicity of anionic surfactants has been evaluated. For example, tests on the fathead minnow (Pimephales promelas), the cladoceran (Ceriodaphnia dubia), and the unionid mussel (Lampsilis abrupta) have been conducted to determine their sensitivity to related sulfates nih.govresearchgate.net. The acute-to-chronic ratios, which help in predicting chronic toxicity from acute data, have been found to vary among species, with fish sometimes showing a higher sensitivity in chronic exposures nih.govresearchgate.net.
Freshwater mollusks, in particular, have shown a range of sensitivities to anionic surfactants. For example, in studies with sodium dodecyl sulfate (B86663) (SDS), another anionic surfactant, the EC50 values (the concentration effective in 50% of the test population) varied significantly among different mollusk species molluskconservation.org.
Interactive Data Table: Acute Toxicity of Anionic Surfactants in Freshwater Organisms
| Species | Compound | Exposure Duration | Endpoint | Value (mg/L) | Reference |
| Danio rerio (Zebrafish) | Sodium dodecylbenzene sulfonate (SDBS) | 96 hours | - | 0.25 - 0.5 | nih.gov |
| Pimephales promelas (Fathead Minnow) | Sodium sulfate | 4 days | Acute | - | nih.gov |
| Ceriodaphnia dubia | Sodium sulfate | 2 days | Acute | - | nih.gov |
| Lampsilis abrupta (Pink Mucket) | Sodium sulfate | 4 days | Acute | - | nih.gov |
| Villosa nebulosa | Sodium dodecyl sulfate (SDS) | 96 hours | EC50 | 14.469 | molluskconservation.org |
| Hamiota perovalis | Sodium dodecyl sulfate (SDS) | 96 hours | EC50 | 6.102 | molluskconservation.org |
| Leptoxis ampla | Sodium dodecyl sulfate (SDS) | 96 hours | EC50 | 0.026 | molluskconservation.org |
Note: The table includes data for closely related anionic surfactants to provide a broader context for the potential toxicity of this compound.
Exposure to this compound and related compounds can lead to oxidative stress in aquatic organisms. This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the organism's ability to detoxify these harmful molecules mdpi.com. The antioxidant defense system, which includes enzymes like superoxide dismutase (SOD) and catalase (CAT), plays a crucial role in mitigating oxidative damage nih.govresearchgate.net.
In studies on zebrafish (Danio rerio) exposed to sodium dodecylbenzene sulfonate (SDBS), a significant decrease in SOD activity was observed, indicating a compromised antioxidant defense nih.govresearchgate.net. While in some instances CAT activity was not significantly altered, the reduction in SOD activity points to an increased risk of oxidative damage nih.govresearchgate.net. The induction of oxidative stress is a key mechanism through which these surfactants exert their toxic effects cabidigitallibrary.org.
Key Findings on Oxidative Stress:
Superoxide Dismutase (SOD): A reduction in SOD activity is a common finding in fish exposed to anionic surfactants, suggesting an impaired ability to neutralize superoxide radicals nih.govresearchgate.net.
Catalase (CAT): Changes in CAT activity can also occur, although they may be less consistent than changes in SOD activity. CAT is responsible for the decomposition of hydrogen peroxide researchgate.net.
Exposure to this compound and its relatives can cause significant morphological and hematological changes in aquatic organisms. In zebrafish (Danio rerio) exposed to SDBS, notable histopathological alterations in the gills have been documented. These changes include circulatory disturbances and immunological reactions nih.gov. An increase in the number of mucous and chloride cells in the gills has also been observed nih.govresearchgate.net.
Hematological analyses of exposed fish have revealed changes in the populations of white blood cells, such as neutrophilia (an increase in neutrophils) and lymphocytosis (an increase in lymphocytes) nih.govresearchgate.net. These alterations in blood parameters are indicative of an immune response and physiological stress.
Observed Morphological and Hematological Effects in Danio rerio:
Gills: Histopathological changes, circulatory disturbances, and an increase in mucous and chloride cells nih.gov.
Blood: Neutrophilia and lymphocytosis nih.govresearchgate.net.
To protect aquatic ecosystems, Predicted No-Effect Concentrations (PNECs) are derived. These concentrations are considered to be safe for the majority of species in an ecosystem. For linear alkylbenzene sulfonates (LAS), PNECs are established using various methods, including the application of assessment factors (AF) to toxicity data and the use of species sensitivity distributions (SSDs) frontiersin.orgnih.gov.
The derivation of PNECs for LAS in freshwater has considered toxicity data from a wide range of organisms, including fish, crustaceans, insects, and algae industrialchemicals.gov.au. A guideline value of 0.280 mg/L for 95% protection has been calculated for C11.6 LAS industrialchemicals.gov.au. The PNEC for LAS in freshwater aquatic life under typical conditions is also cited as 0.280 mg/L industrialchemicals.gov.au. The methods for deriving PNECs are continuously being refined to improve their accuracy and protective capacity nih.govresearchgate.net.
Terrestrial Ecotoxicology
The impact of this compound on terrestrial environments is primarily associated with the application of sewage sludge to agricultural land.
Soil microorganisms are vital for maintaining soil fertility and nutrient cycling. The introduction of surfactants like this compound can affect these microbial communities. Studies on the effects of linear alkylbenzene sulfonates (LAS) on soil have shown that these compounds can alter microbial activity nih.govresearchgate.net.
Research has indicated that the application of LAS to soil can lead to a decline in several biological indices, including microbial respiration and biomass carbon, nitrogen, and phosphorus areeo.ac.ir. However, the metabolic quotient may increase, suggesting a stress response in the microbial community areeo.ac.ir. While some studies have reported little to no significant influence on the functional diversity of soil bacteria at certain concentrations, others have noted that high concentrations can alter the patterns of substrate utilization nih.gov. The presence of LAS can also lead to an increase in the total number of bacteria in the soil over time nih.gov. The bacteriostatic properties of these surfactants can affect the composition, abundance, and functional capacity of soil bacterial communities researchgate.netmdpi.com.
Interactive Data Table: Effects of LAS on Soil Microbial Parameters
| Parameter | Effect of LAS Application | Reference |
| Microbial Respiration | Decreased | areeo.ac.ir |
| Microbial Biomass Carbon | Decreased | areeo.ac.ir |
| Microbial Biomass Nitrogen | Initial increase, then decrease | areeo.ac.ir |
| Microbial Biomass Phosphorus | Initial increase, then sharp decrease | areeo.ac.ir |
| Metabolic Quotient | Increased | areeo.ac.ir |
| Bacterial Functional Diversity | Little to no significant influence at lower concentrations | nih.gov |
| Total Bacterial Numbers | Increased at higher concentrations | nih.gov |
Terrestrial PNEC Derivation for Soil
The Predicted No-Effect Concentration (PNEC) is a critical metric in environmental risk assessment, representing the concentration of a substance below which adverse effects on the ecosystem are unlikely to occur. For Linear Alkylbenzene Sulfonates (LAS), the class of compounds to which this compound belongs, a PNEC for the soil compartment has been estimated. A probabilistic risk assessment utilizing a log-normal distribution model has been employed to derive this value. Based on toxicity data for soil fauna and plants, a PNEC of 4.6 mg/kg has been proposed as a current best estimate.
This value is instrumental in risk characterization, where it is compared against the Predicted Environmental Concentration (PEC). For instance, the concentration of LAS in agricultural soil amended with biosolids is estimated to be around 1.35 mg/kg dry weight (dw), based on mean measured European aerobic sludge concentrations and typical application rates. In scenarios involving sludge from anaerobic digestion, which contains higher LAS concentrations, the soil concentration could reach up to 42.8 mg/kg dw. A field study observed that an initial soil LAS concentration of 27 mg/kg dw decreased to 1.4 mg/kg dw within 30 days, highlighting the importance of degradation in mitigating risk.
The derivation of the PNEC considers the toxicity of LAS to various soil organisms. Studies have investigated the effects of LAS on soil microorganisms, with EC10 values (the concentration causing a 10% effect) ranging from <8 mg/kg dw to >793 mg/kg dw for different endpoints. The toxicity of LAS has also been assessed for soil invertebrates like the collembolan Folsomia fimetaria and the earthworm Aporrectodea caliginosa, with research showing that the speciation of LAS (as soluble sodium salts versus poorly soluble calcium or magnesium salts) and the soil type (sand, loam, or clay) did not significantly influence its toxicity.
Table 1: Terrestrial PNEC and Environmental Concentrations for Linear Alkylbenzene Sulfonates (LAS)
| Parameter | Value | Source |
| Predicted No-Effect Concentration (PNEC) in Soil | 4.6 mg/kg dw | |
| Estimated Concentration in Biosolid-Amended Soil (Aerobic Sludge) | 1.35 mg/kg dw | |
| Estimated Concentration in Biosolid-Amended Soil (Anaerobic Sludge) | 42.8 mg/kg dw | |
| Observed Initial Concentration in a Field Study | 27 mg/kg dw | |
| Observed Concentration After 30 Days in a Field Study | 1.4 mg/kg dw |
Mechanistic Basis of Biological Effects
The biological effects of this compound and related surfactants are underpinned by several key toxicological mechanisms at the cellular and molecular level.
Cellular Membrane Permeability Alterations
As an anionic surfactant, a primary mechanism of action for this compound is the disruption of cellular membranes. The amphiphilic nature of the molecule, possessing both a hydrophobic alkyl chain and a hydrophilic sulfonate group, allows it to interact with the lipid bilayer of cell membranes. This interaction can lead to an increase in membrane permeability, causing a leakage of essential cellular components and dissipation of vital ion gradients.
Studies on similar surfactants like sodium dodecyl sulfate (SDS) have demonstrated that they can intercalate with the phospholipids of the cell membrane, increasing its hydrophilicity. This can lead to the formation of pores and, at higher concentrations, complete membrane disruption. For instance, exposure of human intestinal epithelial (Caco-2) cells to SDS resulted in an immediate decrease in transepithelial electrical resistance, indicating a loss of membrane integrity. This was accompanied by an increase in the permeability of the apical cell membranes and structural changes such as the shortening of microvilli and the disorganization of tight junctions. While these studies were not conducted on this compound specifically, the fundamental mechanism of surfactant-induced membrane disruption is expected to be similar.
Interference with Enzyme Activity
This compound and its congeners can interfere with the activity of various enzymes. Research on the closely related Sodium Dodecyl Benzene (B151609) Sulfonate (SDBS) has shown that it can impact enzymes involved in oxidative stress and detoxification. In a study on the marine mussel Mytilus galloprovincialis, exposure to SDBS led to the inhibition of Superoxide Dismutase (SOD) and Catalase (CAT) activities. Conversely, the activities of Glutathione S-transferase (GST) and Glutathione Peroxidase (GPx) were significantly increased, suggesting a compensatory response to oxidative stress. Another study indicated that low-dose SDBS can inhibit CYP1A1/CYP1A2 and GSTs, which are enzymes involved in maintaining redox balance.
Furthermore, administration of sodium alkylbenzenesulfonate to mice and rats in drinking water or feed has been shown to decrease the levels of several enzymes in the liver and kidneys. In the liver, levels of glucose 6-phosphate dehydrogenase, lactate dehydrogenase, and glutamic-pyruvic transaminase were reduced. In the kidneys, a decrease in glucose 6-phosphatase and sodium, potassium ATPase was observed, indicating an effect on kidney function.
Table 2: Effects of Sodium Dodecyl Benzene Sulfonate (SDBS) on Enzyme Activities in Mytilus galloprovincialis
| Enzyme | Effect of SDBS Exposure | Source |
| Superoxide Dismutase (SOD) | Inhibition | |
| Catalase (CAT) | Inhibition | |
| Glutathione S-transferase (GST) | Increased Activity | |
| Glutathione Peroxidase (GPx) | Increased Activity |
Nuclear Receptor Ligand Activity (e.g., Peroxisome Proliferator-Activated Receptor gamma (PPARγ))
Recent research has identified a significant molecular mechanism for surfactants like this compound: interaction with nuclear receptors. Specifically, Sodium Dodecyl Benzene Sulfonate (SDBS) has been shown to be a ligand for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). PPARγ is a key transcriptional factor that regulates a multitude of biological functions, including adipocyte differentiation and lipid metabolism.
Using time-resolved fluorescence resonance energy transfer-based coactivator recruitment assays, it was demonstrated that SDBS exhibits selective ligand activity for PPARγ. This binding activity was confirmed to be specific, as it was eliminated by the presence of a PPARγ antagonist. This finding suggests that some of the biological effects of these surfactants may be mediated through the activation of PPARγ signaling pathways. A study focusing on environmental ligands also highlighted that hydrocarbon surfactants are predominant synthetic ligands for PPARγ.
Modulation of Adipocyte Differentiation and Lipid Metabolism
Consistent with its role as a PPARγ ligand, SDBS has been shown to promote the differentiation of adipocytes. In a study using 3T3-L1 preadipocytes, treatment with SDBS led to an upregulation of adipocyte-specific gene expression and subsequent differentiation into mature adipocytes. This effect is a direct consequence of the activation of PPARγ, which is considered the master regulator of adipogenesis.
The modulation of adipocyte differentiation and lipid metabolism by these surfactants has potential implications for metabolic health. The activation of PPARγ by synthetic ligands is a known mechanism of action for certain therapeutic drugs used in the treatment of type 2 diabetes. However, the unintended activation by environmental chemicals like this compound could potentially contribute to dysregulation of lipid metabolism.
Competition for Radicals and Active Site Binding in Catalytic Processes
In the context of catalytic processes, particularly those involving radical species, the anionic sulfonate group of this compound can play an interactive role. It has been proposed that in certain catalytic systems, anions such as sulfonates can compete for radicals. This competition can influence the efficiency of the catalytic process.
Furthermore, these surfactant anions can be absorbed on the surface of a catalyst, which can lead to the locking of the active site. This binding to the active site can inhibit the catalyst's function. The addition of these anions to a solution can also alter the pH, which in turn can influence the formation of hydroxyl radicals (•OH) and the adsorption of the surfactant itself onto the catalyst surface. While not a direct biological effect within an organism, this mechanism is relevant to the environmental fate and potential for remediation of these compounds.
Advanced Analytical Methodologies for Sodium 4 Decylbenzenesulfonate and Its Metabolites
Chromatographic Techniques
Chromatography is a cornerstone for the separation and analysis of complex mixtures containing sodium 4-decylbenzenesulfonate. Its ability to separate individual components allows for their precise quantification and identification.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative analysis of this compound. This method is based on the separation of the compound from a sample matrix using a stationary phase and a liquid mobile phase. The separation is typically achieved using reverse-phase columns, such as C8, C12, or C18, where the nonpolar stationary phase interacts with the hydrophobic alkyl chain of the surfactant. scielo.brresearchgate.net
A common approach involves using a mobile phase consisting of methanol (B129727) or acetonitrile (B52724) and water, often with an additive like sodium perchlorate (B79767) to improve peak shape and resolution. scielo.brresearchgate.net Detection is frequently performed using a fluorescence detector, which offers high sensitivity for aromatic compounds like this compound, or a UV detector. scielo.br The choice of stationary and mobile phases can be optimized to achieve the best separation of different linear alkylbenzene sulfonate (LAS) homologs and isomers. scielo.brresearchgate.net For instance, a study developing an HPLC method for LAS determination in wastewater found that a C8 column with a mobile phase of methanol and sodium perchlorate solution provided the best chromatographic conditions. scielo.br
Table 1: HPLC Method Parameters for LAS Analysis
| Parameter | Condition |
|---|---|
| Stationary Phase | C8, C12, C18, or polymer-based columns scielo.brsielc.comshodex.com |
| Mobile Phase | Methanol/water or Acetonitrile/water with additives like sodium perchlorate, phosphoric acid, or formic acid scielo.brsielc.comsielc.com |
| Detector | Fluorescence or UV scielo.br |
| Application | Quantification of LAS in wastewater and other environmental samples scielo.br |
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and highly specific technique for both the identification and quantification of this compound and its metabolites. nih.gov By coupling the separation capabilities of HPLC with the mass-resolving power of a mass spectrometer, LC-MS provides unequivocal identification based on the mass-to-charge ratio of the analyte. nih.gov
This technique is particularly useful for analyzing complex environmental samples where co-eluting compounds might interfere with other detection methods. LC-MS methods have been developed for the determination of C10-C13 LAS homologs and their degradation products, sulfophenyl carboxylates (SPCs), in samples such as sewage treatment plant influent, effluent, and sludge. nih.gov
Electrospray Ionization (ESI) is a soft ionization technique commonly used as the interface between LC and MS for the analysis of surfactants. wordpress.com ESI-MS is adept at generating intact molecular ions from polar and thermally labile molecules like this compound, which facilitates their detection and quantification. nih.govwordpress.com This method can be used for the real-time detection of reaction products, making it valuable for studying the degradation pathways of LAS. wordpress.com The technique can also provide structural information through in-source collision-induced dissociation (CID) or tandem mass spectrometry (MS/MS), which helps in the identification of unknown metabolites. wordpress.comresearchgate.net Interestingly, the addition of certain surfactants to the ESI spray solution has been shown to enhance the ion signals of analytes. nih.gov
For the analysis of complex commercial formulations that may contain this compound as a co-formulant, Ultra-High-Performance Liquid Chromatography coupled to Quadrupole-Orbitrap High-Resolution Mass Spectrometry (UHPLC-Q-Orbitrap-MS) is an invaluable tool. nih.govnih.govacs.org This advanced technique provides high-resolution and accurate mass data, which allows for the confident identification of known compounds (suspect screening) and the elucidation of unknown substances. nih.govnih.govresearchgate.net In a study analyzing co-formulants in plant protection products, UHPLC-Q-Orbitrap-MS successfully identified and quantified various compounds, with sodium alkylbenzene sulfonates being among the most common. nih.govnih.gov
Table 2: Application of UHPLC-Q-Orbitrap-MS for Co-formulant Analysis
| Analytical Approach | Findings |
|---|---|
| Suspect Screening & Unknown Analysis | Tentative identification of 78 co-formulants in plant protection products. nih.govnih.gov |
| Quantification | Linear alkyl ethoxylates and sodium alkylbenzene sulfonates were the most common co-formulants identified. nih.govnih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification
Spectrophotometric Approaches (e.g., Methylene (B1212753) Blue Active Substance (MBAS) Method)
The Methylene Blue Active Substance (MBAS) method is a widely used and standardized spectrophotometric technique for the determination of anionic surfactants, including this compound, in water samples. galgo.co.ukusgs.govnemi.gov The principle of the method is based on the formation of an ion pair between the anionic surfactant (MBAS) and a cationic dye, methylene blue. galgo.co.ukwikipedia.org This blue-colored complex is then extracted into an immiscible organic solvent, such as chloroform, and the intensity of the color in the organic phase is measured using a spectrophotometer. usgs.govamiscience.com The color intensity is directly proportional to the concentration of anionic surfactants in the sample. galgo.co.uk
The MBAS method is relatively simple and cost-effective, making it suitable for routine monitoring. usgs.gov However, it is a non-specific method and can be subject to interferences from other anionic substances that can also form complexes with methylene blue, such as organic sulfonates, sulfates, carboxylates, and phosphates, as well as some inorganic ions like nitrates and chlorides. galgo.co.uknemi.govamiscience.com The analytical range for this method typically falls between 0.02 to 0.50 mg/L of MBAS, with dilution required for more concentrated samples. usgs.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Dynamics and Adsorption Layer Studies (e.g., Deuterium (B1214612) NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the molecular structure, dynamics, and interactions of surfactants like this compound at a molecular level. While not typically used for routine quantitative analysis in environmental samples, NMR provides invaluable insights into the behavior of surfactants in solution and at interfaces.
Specifically, techniques like Deuterium (²H) NMR can be employed to study the molecular dynamics and the structure of adsorption layers. By selectively deuterating parts of the surfactant molecule, it is possible to probe the orientation and mobility of different segments of the molecule within micelles or when adsorbed onto a surface. This information is crucial for understanding the mechanisms of detergency, emulsification, and other interfacial phenomena. The study of surfactant adsorption layers is an active area of research where various experimental and modeling techniques, including NMR, contribute to a more comprehensive understanding. nih.gov
Other Specialized Techniques (e.g., Differential-Pulse Polarography)
Differential-pulse polarography (DPP) represents a sensitive electrochemical technique that has been adapted for the determination of trace amounts of linear alkylbenzene sulfonates (LAS), a class of anionic surfactants that includes this compound. This method offers an alternative to more common chromatographic techniques and is particularly useful for analyzing complex environmental samples.
The application of DPP for LAS, such as this compound, typically involves the conversion of the target analyte into an electrochemically active form. A notable example of this is the determination of LAS in sewage samples through the polarographic analysis of their nitro derivatives. nih.gov This derivatization step is crucial as the parent sulfonate group is not readily reducible at the dropping mercury electrode used in polarography. The nitration of the benzene (B151609) ring introduces a functional group that can be easily reduced, providing a measurable signal.
The DPP technique itself is based on applying a series of potential pulses of constant amplitude to a DC potential ramp. The current is measured twice during each pulse cycle, once before the pulse and once at the end of the pulse. The difference between these two current measurements is then plotted against the potential. This differential measurement results in a peaked signal, where the peak height is proportional to the concentration of the electroactive species. This approach enhances the sensitivity of the analysis and allows for lower detection limits compared to classical polarography.
Key parameters in the DPP analysis of nitrated LAS derivatives include the pH of the supporting electrolyte, the pulse amplitude, and the scan rate. These parameters are optimized to achieve maximum peak resolution and sensitivity for the specific analytes. For instance, the analysis of nitrated LAS has been shown to be reliable for concentrations in the micrograms per milliliter (µg/mL) range. nih.gov
Integration with Environmental Monitoring Tools (e.g., Polar Organic Chemical Integrative Samplers (POCIS))
The integration of advanced analytical methodologies with innovative environmental sampling tools is essential for accurately assessing the presence and concentration of compounds like this compound in aquatic environments. Polar Organic Chemical Integrative Samplers (POCIS) have emerged as a valuable tool for the time-weighted average (TWA) monitoring of polar organic contaminants, including linear alkylbenzene sulfonates (LAS).
POCIS are passive sampling devices designed to mimic the respiratory uptake of chemicals by aquatic organisms, providing a more comprehensive picture of bioavailable contaminants over extended periods compared to traditional grab sampling. usgs.govwikipedia.org The sampler typically consists of a solid-phase sorbent material sandwiched between two microporous membranes. usgs.govwikipedia.org For the monitoring of LAS, a specialized POCIS has been developed. chemrxiv.org
Research has shown that standard polyethersulfone (PES) membranes can exhibit significant sorption of LAS, which can interfere with accurate quantification. To address this, a modified POCIS design utilizing a less sorptive polytetrafluoroethylene (PTFE) membrane has been proven effective for LAS monitoring. chemrxiv.org This specialized sampler is typically deployed in a protective canister in the aquatic environment for a specified period, often ranging from weeks to months, to accumulate contaminants. wikipedia.orgchemrxiv.org
Following deployment, the sorbent is removed from the POCIS, and the sequestered analytes, including this compound, are eluted using an appropriate solvent. The resulting extract is then analyzed using sensitive analytical instruments, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS), to identify and quantify the target compounds.
A study on the development of a POCIS for LAS detection demonstrated linear uptake for over 28 days. chemrxiv.org The sampling rates, which are crucial for converting the amount of analyte captured into a TWA concentration in the water, were determined for various LAS homologs. chemrxiv.org
Below is an interactive data table summarizing the sampling rates for different LAS homologs using a PTFE membrane POCIS with Oasis WAX as the sorbent, as determined in a laboratory calibration experiment. chemrxiv.org
| Compound | Sampling Rate (L/day) |
| Dodecylbenzenesulfonate | 0.139 ± 0.024 |
| Tetradecylbenzenesulfonate | 0.035 ± 0.007 |
This data can be sorted by compound or sampling rate.
Field tests have validated the effectiveness of this developed POCIS for monitoring LAS in river environments. The TWA concentrations of dodecylbenzenesulfonate measured using the POCIS were in good agreement with those obtained through conventional grab sampling, with a variance of within 21% over a 14-day sampling period. chemrxiv.org This demonstrates the successful application of POCIS for the environmental monitoring of LAS, providing a reliable method for assessing the long-term presence of compounds such as this compound in aquatic ecosystems.
Applications in Specialized Chemical Systems and Emerging Technologies
Role in Surfactant-Enhanced Processes
Sodium 4-decylbenzenesulfonate, a type of linear alkylbenzene sulfonate, is a versatile anionic surfactant with significant applications in various industrial and technological processes. Its amphiphilic nature, comprising a hydrophilic sulfonate head and a hydrophobic decylbenzene tail, allows it to modify the interfaces between different phases, such as oil and water, or solids and liquids. This property is harnessed in several surfactant-enhanced processes to improve efficiency and achieve desired outcomes.
In the field of geosciences, particularly in petroleum engineering, this compound and similar surfactants play a crucial role in Enhanced Oil Recovery (EOR). EOR methods are employed to increase the amount of crude oil that can be extracted from an oil field after the primary and secondary recovery stages. Surfactant flooding is a key chemical EOR technique where surfactants are injected into the reservoir to mobilize trapped oil.
The primary mechanism by which surfactants like this compound aid in EOR is by significantly reducing the interfacial tension (IFT) between the oil and the injection water. This reduction in IFT lowers the capillary forces that trap residual oil in the porous rock formations, allowing it to be displaced and subsequently recovered. In some cases, the goal is to achieve ultra-low IFT, which can lead to the formation of a microemulsion phase that readily moves through the reservoir.
An alternative mechanism that has been proposed is micelle solubilization. In this process, surfactant molecules at concentrations above their critical micelle concentration (CMC) form aggregates called micelles. These micelles can encapsulate and solubilize oil, effectively "washing" it from the rock surfaces. Research has shown that the size of these micelles increases as they incorporate oil compounds. For instance, studies using sodium dodecylbenzenesulfonate (SDBS), a closely related surfactant, have demonstrated that nonpolar oil components are localized in the micelle core, while polar components reside in the palisade layer, which can induce a change in micelle shape from spherical to rod-like. nih.govresearchgate.net
The effectiveness of surfactant flooding can be influenced by reservoir conditions such as temperature, salinity, and rock mineralogy. For example, anionic surfactants like alkylbenzene sulfonates can have high adsorption on carbonate rocks, which can be mitigated by blending them with other chemicals like ionic liquids. Combining surfactant flooding with low salinity water injection has also been shown to be a highly effective approach, as it can alter rock wettability and further reduce IFT. nih.govrsc.org
Table 1: Research Findings on Sodium Alkylbenzene Sulfonates in Enhanced Oil Recovery
| Parameter | Observation | Significance | References |
| Primary Mechanism | Reduction of interfacial tension (IFT) between oil and water. | Lowers capillary forces, mobilizing trapped oil. | nih.gov |
| Alternative Mechanism | Micelle solubilization of oil. | "Washes" oil from rock surfaces by encapsulation in micelles. | nih.govresearchgate.net |
| Effect of Oil Polarity | Nonpolar components localize in micelle core; polar components in palisade layer. | Can induce sphere-to-rod transition of micelles. | nih.govresearchgate.net |
| Synergistic Effects | Combination with low salinity water improves oil recovery. | Alters rock wettability and further reduces IFT. | nih.gov |
| Adsorption | Can exhibit high adsorption on carbonate reservoir rocks. | Can be mitigated by blending with other surfactants like ionic liquids. | rsc.org |
Emulsion polymerization is a widely used industrial process for the manufacture of a variety of polymers, often in the form of latexes, which are stable dispersions of polymer particles in water. This compound serves as a highly effective emulsifier in these processes. researchgate.net
The fundamental role of the surfactant is to stabilize the monomer droplets in the aqueous phase and, more importantly, to form micelles that act as the primary loci for polymerization. The polymerization process begins when a water-soluble initiator generates free radicals that enter these monomer-swollen micelles. As polymerization proceeds, the micelles grow into polymer particles. The surfactant molecules adsorb onto the surface of these growing particles, preventing them from coagulating and ensuring the stability of the latex.
The use of surfactants like this compound offers several advantages in emulsion polymerization:
Particle Size Control: The concentration of the surfactant is a key factor in determining the number and size of the resulting polymer particles. Higher surfactant concentrations lead to a greater number of micelles, resulting in smaller final particle sizes. This control over particle size is crucial as it influences the physical properties of the final product, such as viscosity, film formation, and adhesive properties. researchgate.netmdpi.com
Emulsion Stability: The surfactant provides electrostatic and/or steric stabilization to the monomer droplets and the final polymer particles, preventing phase separation and ensuring a uniform and stable latex throughout the polymerization process and during storage. researchgate.net
Reaction Kinetics: By providing a large number of discrete reaction sites (micelles and particles), the surfactant facilitates a high rate of polymerization while simultaneously allowing for the formation of high molecular weight polymers.
This compound is often used as a primary or co-emulsifier for a range of polymer systems, including acrylics, styrene-acrylics, and styrene-butadiene binders. Its effectiveness contributes significantly to the performance and quality of products such as adhesives, paints, and coatings. researchgate.netmdpi.com
Advanced Materials Science
The unique interfacial properties of this compound also make it a valuable tool in the field of advanced materials science, particularly in the realm of nanotechnology. Its ability to interact with and modify the surfaces of nanomaterials is critical for their processing and application.
Many nanomaterials, such as single-walled carbon nanotubes (SWCNTs) and various inorganic nanoparticles (e.g., SiO₂, Fe₃O₄), are inherently hydrophobic or tend to agglomerate in aqueous and other liquid media due to strong van der Waals forces. This agglomeration hinders their processability and the realization of their unique properties.
This compound is widely used to overcome this challenge. The mechanism involves the non-covalent adsorption of the surfactant molecules onto the surface of the nanomaterials. The hydrophobic tail (decylbenzene) of the surfactant interacts with the surface of the nanoparticle, while the hydrophilic head (sulfonate group) extends into the surrounding liquid medium. This creates a stabilizing layer around each nanoparticle, which prevents agglomeration through electrostatic repulsion between the negatively charged sulfonate groups.
This process allows for the creation of stable, well-dispersed suspensions of nanomaterials in water and other polar solvents. For example, this compound has been shown to be effective in suspending individual SWCNTs in aqueous media, which is a crucial step for their purification, characterization, and use in applications like thin-film electronics and composites. Similarly, it has been used to improve the dispersion of silica (B1680970) and iron oxide nanoparticles in water.
In addition to dispersing pre-synthesized nanoparticles, surfactants like this compound can play a directive role during the synthesis of nanoparticles themselves, influencing their final size, shape, and stability. This is achieved through the surfactant's ability to selectively adsorb to different crystallographic faces of a growing nanocrystal.
By preferentially binding to certain crystal faces, the surfactant can slow down or inhibit growth in that direction, while allowing faster growth on other faces. This anisotropic growth can be used to direct the formation of specific shapes, such as nanorods, nanocubes, or nanoprisms, instead of the thermodynamically favored spherical shape.
The integration of nanomaterials into sensor devices offers the potential for significant improvements in sensitivity and selectivity. This compound can play a critical role in the fabrication and performance of such nanosensors.
One key application is in the development of electrochemical biosensors. For instance, this compound has been used to non-covalently functionalize graphene, a 2D nanomaterial. This functionalization is crucial for two reasons: it prevents the graphene sheets from restacking, thus maintaining a high specific surface area, and it provides an excellent platform for immobilizing other nanocomposites, such as copper oxide-copper (CuO-Cu) nanoparticles. nih.gov
In a fructose (B13574) biosensor based on this system, the SDBS/graphene/CuO-Cu electrode exhibited distinctly enhanced sensing properties. nih.gov The surfactant contributed to:
Improved Dispersion and Stability: Ensuring a uniform and stable distribution of the catalytic nanoparticles on the graphene support.
Enhanced Electrical Conductivity: The well-dispersed nanocomposite structure facilitated efficient electron transfer.
Cation Anchoring: The sulfonate groups can anchor cations, preventing the aggregation of the metal-based nanoparticles during their electrochemical synthesis.
These factors collectively led to a sensor with an ultra-sensitive and fast current response, a wide linear detection range, and improved selectivity for fructose. nih.gov Similarly, the presence of SDBS has been shown to enhance the electrochemical oxidation signal of the drug telmisartan (B1682998) at a modified paste electrode, demonstrating its ability to improve sensor sensitivity for small molecule detection. researchgate.net The surfactant molecules can accumulate on the electrode surface, creating a hydrophobic environment that can pre-concentrate the analyte, leading to a stronger electrochemical signal.
Table 2: Role of Sodium Alkylbenzene Sulfonates in Nanotechnology Applications
| Application Area | Function of Surfactant | Outcome | References |
| Nanomaterial Dispersion | Non-covalent adsorption onto nanoparticle surfaces. | Creates stable suspensions of SWCNTs, SiO₂, Fe₃O₄ in water. | |
| Nanoparticle Synthesis | Acts as a capping and shape-directing agent. | Controls particle size and can induce anisotropic growth for specific shapes. | researchgate.net |
| Electrochemical Sensors | Functionalizes graphene to create a stable support for catalytic nanoparticles. | Enhances sensor sensitivity, selectivity, and response time. | nih.gov |
| Small Molecule Detection | Accumulates on electrode surfaces to pre-concentrate analyte. | Improves the electrochemical signal for target molecules. | researchgate.net |
Biochemical and Proteomic Research
Applications in Proteomics Research
While this compound is not as commonly cited in proteomics research as other surfactants like sodium dodecyl sulfate (B86663) (SDS), its class of compounds, linear alkylbenzene sulfonates (LAS), has been the subject of proteomic analysis to understand its biological effects. Proteomics, the large-scale study of proteins, provides valuable insights into how chemical compounds interact with biological systems at a molecular level. nih.gov
A study investigating the effects of a linear alkylbenzene sulfonate (CAS No. 25155-30-0) at non-cytotoxic concentrations on human intestinal Caco-2 cells utilized proteomics to identify changes in protein expression. The research found that LAS exposure led to an increase in the proliferation of these colon cancer cells. Proteomic analysis revealed that this effect was associated with the over-expression of specific proteins and the down-regulation of another. nih.gov
Key Protein Expression Changes Induced by Linear Alkylbenzene Sulfonate in Caco-2 Cells: nih.gov
| Protein | Change in Expression | Implication in Study |
| Elongation factor 2 | Over-expressed | Associated with increased cell proliferation. |
| Dipeptidyl peptidase 3 | Over-expressed | Found to be over-expressed in certain cancers. |
| 14-3-3 protein theta | Down-regulated | A protein whose regulation is altered. |
These findings suggest that proteomics is a critical tool for evaluating the subtle biological activities of surfactants like linear alkylbenzene sulfonates, revealing potential mechanisms of action at the cellular level that are not apparent in standard cytotoxicity tests. nih.gov Although other surfactants, such as the photo-cleavable anionic surfactant 4-hexylphenylazosulfonate, have been specifically designed for compatibility with mass spectrometry in top-down proteomics, the primary role of LAS in this field has been as a substance under investigation rather than a tool for analysis. nih.gov
Drug Delivery Systems Utilizing Magnetic Surfactants
Magnetic surfactants are an innovative class of molecules that combine the properties of a surfactant with a magnetic counterion, allowing for manipulation and guidance by an external magnetic field. acs.orgacs.org This unique characteristic has made them a subject of research for various applications, including the development of targeted drug delivery systems. acs.orgacs.org These systems aim to deliver therapeutic agents to specific sites within the body, potentially increasing efficacy and reducing side effects. nih.gov
The general principle involves the self-assembly of magnetic surfactants into structures like micelles or nanoparticles that can encapsulate drugs. acs.org The application of a magnetic field can then guide these drug-loaded carriers to a target area. acs.org Research in this area has explored various types of magnetic surfactants, both cationic and anionic, for their potential to compact DNA and deliver proteins and hydrophobic drugs. acs.org
However, a review of the scientific literature does not currently provide specific examples or research detailing the use of this compound as a component in magnetic surfactant-based drug delivery systems. While surfactants are integral to forming such systems, the research has focused on other specifically synthesized magnetic surfactant molecules. acs.orgacs.org
Agricultural Formulations as Co-formulants in Plant Protection Products
This compound is utilized in the agricultural sector as a co-formulant in Plant Protection Products (PPPs). acs.org PPPs are composed of active substances (pesticides) and various other ingredients, known as co-formulants, which enhance the product's effectiveness, stability, and applicability. fbn.com As an anionic surfactant, this compound improves the performance of the pesticide formulation. wikipedia.org
The functions of surfactants like this compound in agricultural sprays are multifaceted. They act as wetting and dispersing agents, reducing the surface tension of the spray droplets. acs.orgfbn.com This allows for better spreading and coverage on the waxy surfaces of plant leaves, ensuring the active ingredient has maximum contact with the target pest or plant. fbn.com
A 2022 study analyzing the co-formulants in 15 different commercial plant protection products identified this compound in five of the formulations. acs.org This highlights its role within a range of product types. The study found that sodium alkylbenzene sulfonates, the class to which this compound belongs, were among the most common types of co-formulants detected. acs.org
Detection of this compound in Commercial Plant Protection Products: acs.org
| Formulation Type | Number of Products Containing this compound |
| Emulsifiable Concentrate (EC) | 3 |
| Suspension Concentrate (SC) | 1 |
| Capsule Suspension (ZC) | 1 |
| Total | 5 |
The use of alkylbenzene sulfonates in pesticide formulations is a well-established practice, with their primary purpose being to improve the efficacy of the active ingredient through enhanced spray characteristics. google.comepa.gov
Future Research Directions
Elucidating Complex Environmental Interactions and Fate in Underexplored Compartments
Future research should prioritize a deeper understanding of the environmental interactions and ultimate fate of Sodium 4-decylbenzenesulfonate, particularly in less-studied environmental compartments. While its behavior in wastewater treatment plants and surface waters is relatively well-documented, knowledge gaps persist for other environmental sinks.
Key Research Areas:
Groundwater and Subsurface Environments: Investigations into the potential for this compound to leach into groundwater systems are needed. Research should focus on its transport, attenuation, and biodegradation under the anaerobic or anoxic conditions often found in subsurface environments.
Atmospheric Deposition: The potential for aerosolization of this compound from aquatic environments and its subsequent atmospheric transport and deposition is an area that remains largely unexplored.
Sediment-Water Interface Dynamics: A more nuanced understanding of the sorption-desorption kinetics of this compound at the sediment-water interface is required. This includes how these processes are influenced by sediment composition, organic matter content, and microbial community structure.
Fate in Specific Micro-environments: Research could focus on the fate of this compound in unique micro-environments such as biofilms, estuarine mixing zones, and hypersaline environments, where its behavior may differ significantly from that in bulk water or soil.
Linear alkylbenzene sulfonates are known to be readily biodegradable under aerobic conditions. nih.gov However, under anaerobic conditions, their degradation is significantly slower. nih.gov The environmental fate of LAS is primarily influenced by adsorption to suspended solids and biodegradation. researchgate.net
Advancements in Bioremediation and Chemical Remediation Strategies
Developing and optimizing effective remediation strategies for environments contaminated with this compound is a crucial area for future research. This includes both biological and chemical approaches.
Bioremediation:
Isolation and Characterization of Novel Microbial Consortia: Efforts should be directed towards identifying and characterizing microbial consortia with enhanced capabilities for degrading this compound, particularly under anaerobic conditions.
Metabolic Engineering of Microorganisms: Genetic and metabolic engineering could be employed to enhance the degradation pathways in known bacterial strains, leading to more rapid and complete mineralization of the compound.
Optimization of Bioremediation Conditions: Research is needed to optimize environmental parameters such as nutrient availability, pH, and temperature to enhance the in-situ and ex-situ bioremediation of contaminated sites.
Chemical Remediation:
Advanced Oxidation Processes (AOPs): The efficacy of various AOPs, such as ozonation, Fenton and photo-Fenton reactions, and photocatalysis, for the complete mineralization of this compound should be systematically investigated.
Novel Adsorbent Materials: The development of cost-effective and highly efficient adsorbent materials, including biochar and modified clays, for the removal of this compound from water and soil needs further exploration. mdpi.com
Surfactant-Enhanced Soil Washing: Optimizing the parameters for surfactant-enhanced soil washing techniques to effectively remove this compound from contaminated soils is a promising area of research. mdpi.com
The biodegradation pathway of LAS typically involves the oxidation of the alkyl chain, leading to the formation of sulfophenyl carboxylates (SPCs), followed by the cleavage of the aromatic ring. cleaninginstitute.org
Development of Sustainable and Green Synthesis Routes
The industrial production of linear alkylbenzene sulfonates traditionally relies on petrochemical feedstocks and catalysts that can have environmental drawbacks. Future research should focus on developing more sustainable and environmentally friendly synthesis routes for this compound.
Key Research Directions:
Bio-based Feedstocks: Investigating the use of renewable, bio-based feedstocks for the production of the linear alkylbenzene (LAB) precursor is a primary goal. This could involve the use of fatty acids, terpenes, or other platform chemicals derived from biomass.
Solid Acid Catalysts: The development and optimization of solid acid catalysts to replace traditional liquid acid catalysts like hydrofluoric acid (HF) and aluminum chloride (AlCl3) in the alkylation of benzene (B151609) with decene is a significant area of interest. tandfonline.comerasm.org Solid catalysts offer advantages in terms of reduced corrosion, easier separation, and reusability. tandfonline.com
Enzymatic Synthesis: Exploring the potential of enzymatic catalysis for the sulfonation of 4-decylbenzene could offer a milder and more selective route to this compound.
Solvent-Free and Alternative Solvent Systems: Research into solvent-free reaction conditions or the use of green solvents, such as ionic liquids or supercritical fluids, could significantly reduce the environmental footprint of the synthesis process. The use of ethanol (B145695) as a green promoter has been explored in the synthesis of related compounds. ijnc.ir
Exploration of Novel Biological Activities and Underlying Mechanistic Pathways
Beyond its well-established role as a surfactant, the potential for this compound to exhibit other biological activities is an area ripe for investigation. A deeper understanding of its interactions with biological systems at a molecular level is also needed.
Potential Research Areas:
Antimicrobial Properties: A systematic evaluation of the antimicrobial activity of this compound against a broad spectrum of bacteria and fungi could reveal potential applications as a disinfectant or biocide.
Enzyme Inhibition or Activation: Investigating the effects of this compound on the activity of key metabolic enzymes could provide insights into its toxicological mechanisms and potential therapeutic or industrial applications.
Membrane Interactions: Detailed studies on how this compound interacts with and perturbs biological membranes are needed to understand its mechanisms of toxicity and its potential to modulate cellular processes.
"Omics" Approaches: The use of transcriptomics, proteomics, and metabolomics can provide a comprehensive view of the cellular responses to this compound exposure, helping to elucidate its mechanisms of action and identify potential biomarkers of exposure.
The toxicity of linear alkylbenzene sulfonates to aquatic organisms is known to be dependent on the length of the alkyl chain. cleaninginstitute.orgwho.int
Refinement of Analytical Techniques for Trace Analysis and Comprehensive Metabolite Profiling
Accurate and sensitive analytical methods are essential for monitoring the environmental fate of this compound and its degradation products. Future research should focus on refining existing techniques and developing new ones.
Areas for Advancement:
Lower Detection Limits: There is a continuing need to develop analytical methods with lower limits of detection (LOD) and quantification (LOQ) to accurately measure trace levels of this compound in complex environmental matrices.
High-Throughput Methods: The development of high-throughput analytical methods would be beneficial for large-scale environmental monitoring programs.
Metabolite Identification: Advanced analytical techniques, such as high-resolution mass spectrometry (HRMS), are needed to identify and quantify the full range of metabolites formed during the biodegradation of this compound under various environmental conditions.
Isomer-Specific Analysis: The development of chromatographic methods capable of separating and quantifying the different phenyl isomers of this compound is important, as their environmental behavior and toxicity can vary.
Current analytical methods for LAS include high-performance liquid chromatography with fluorescence detection (HPLC-FLD) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netshimadzu.comtubitak.gov.tr Online solid-phase extraction (SPE) coupled with LC systems can automate sample preparation and improve sensitivity. shimadzu.comthermofisher.com
Assessment of Long-Term Ecological Effects in Diverse and Vulnerable Ecosystems
While acute toxicity data for LAS are available, there is a need for more research on the long-term ecological effects of this compound, particularly in sensitive and understudied ecosystems.
Key Research Priorities:
Chronic Toxicity Studies: Conducting long-term, multi-generational studies on a wider range of ecologically relevant organisms is necessary to fully understand the chronic toxicity of this compound.
Ecosystem-Level Studies: Mesocosm and field studies are needed to assess the impacts of this compound on community structure, ecosystem function, and biodiversity in various aquatic and terrestrial ecosystems.
Impacts on Vulnerable Ecosystems: Research should focus on the effects of this compound in particularly vulnerable ecosystems, such as coral reefs, polar regions, and wetlands, which may have a lower capacity to assimilate pollutants.
Endocrine Disruption Potential: A thorough investigation of the potential for this compound to act as an endocrine-disrupting chemical in wildlife is warranted.
The ecotoxicity of LAS is influenced by the alkyl chain length, with longer chains generally exhibiting higher toxicity. heraproject.com The table below presents a summary of the aquatic toxicity of different LAS homologues.
Table 1: Aquatic Toxicity of LAS Homologues
| Alkyl Chain | Invertebrate (Daphnia magna) EC50 (mg/L) | Fish (Pimephales promelas) LC50 (mg/L) | Algae 72-h EC50 (mg/L) |
|---|---|---|---|
| C10 | 16.7 | 39.6 | 235 |
| C11 | 9.2 | 19.8 | 118 |
| C12 | 4.8 | 3.2 | 62 |
| C13 | 2.35 | 1.04 | - |
| C14 | 1.5 | 0.5 | - |
Data sourced from BKH, 1993, as cited in HERA, 2013. heraproject.com and Verge et al., 1993 as cited in IPCS, 1996. inchem.org
Q & A
Q. Answer :
- Independent Variables : Ionic strength (0.1–1.0 M NaCl), temperature (20–50°C).
- Dependent Variables : CMC, micelle size (DLS), aggregation number (fluorescence quenching).
- Controls : Use ultrapure water (resistivity >18 MΩ·cm) and standardized buffer solutions .
- Reproducibility : Triplicate measurements with statistical error analysis (e.g., ±2% for CMC).
Data Contradiction Mitigation : Compare results across techniques (e.g., conductometry vs. surface tension) to resolve discrepancies .
Advanced: How can researchers address discrepancies in reported CMC values for this compound?
Q. Answer :
- Source Analysis : Check purity of reagents (≥95% by HPLC) and synthesis protocols .
- Methodological Consistency : Ensure identical buffer conditions (pH, ionic strength) across studies.
- Instrument Calibration : Validate equipment (e.g., tensiometer calibration with pure water).
- Meta-Analysis : Use statistical tools to aggregate data and identify outliers .
Example : A study reporting CMC = 1.2 mM (pH 7) may conflict with another at 0.8 mM (pH 5) due to protonation effects on the sulfonate group.
Advanced: What computational approaches predict the physicochemical properties of this compound?
Q. Answer :
- Quantitative Structure-Property Relationship (QSPR) : Correlate alkyl chain length with CMC or solubility .
- Molecular Dynamics (MD) Simulations : Model micelle formation in silico using force fields (e.g., CHARMM).
- Validation : Compare predicted CMC (±5% error) with experimental conductometry data .
Q. Example Output :
| Property | Predicted Value | Experimental Value | Error (%) |
|---|---|---|---|
| CMC (mM) | 1.05 | 1.10 | 4.5 |
| Log P | 3.2 | 3.0 | 6.7 |
Advanced: How can researchers optimize HPLC methods for analyzing this compound in complex matrices?
Q. Answer :
- Column Selection : C18 reverse-phase column for hydrophobic retention.
- Mobile Phase : Methanol:sodium acetate buffer (65:35, pH 4.6) with 16.22 g/L sodium 1-octanesulfonate as ion-pairing agent .
- Detection : UV absorbance at 254 nm (aromatic ring).
- Validation : Spike recovery tests (95–105%) and limit of detection (LOD < 0.1 µg/mL).
Basic: What are the primary applications of this compound in non-commercial research?
Q. Answer :
- Colloid Chemistry : Study micelle kinetics and interfacial tension.
- Biochemistry : Protein solubilization via mild denaturation.
- Material Science : Template for mesoporous silica synthesis .
Advanced: How do structural modifications (e.g., alkyl chain length) affect the properties of this compound?
Q. Answer :
- Chain Length vs. CMC : Longer chains (e.g., C12 vs. C10) reduce CMC due to increased hydrophobicity.
- Thermodynamic Analysis : Calculate ΔG using to quantify stability .
- Experimental Comparison : Synthesize homologs (C8, C10, C12) and compare CMC via surface tension .
Advanced: What protocols ensure reproducibility in this compound-based experiments?
Q. Answer :
- Documentation : Detailed SOPs for synthesis, purification, and analysis.
- Raw Data Archiving : Publish HPLC chromatograms, NMR spectra, and DLS histograms in supplementary materials .
- Peer Review : Pre-publication validation by independent labs using shared protocols .
Advanced: How can neural networks enhance the predictive modeling of this compound’s environmental behavior?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
